(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Catalog No.
S3401943
CAS No.
199583-38-5
M.F
C16H13NO4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-e...

CAS Number

199583-38-5

Product Name

(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C16H13NO4/c1-21-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(9-7-13)17(19)20/h2-11H,1H3/b10-5+

InChI Key

PYZQZJKSGDLYLD-BJMVGYQFSA-N

SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

The compound (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is characterized by its unique structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound features a methoxy group at the meta position of one phenyl ring and a nitro group at the para position of the other phenyl ring, which contributes to its chemical reactivity and biological properties.

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The presence of electron-withdrawing groups like the nitro group enhances the compound's electrophilicity, potentially increasing its reactivity in various

  • Skin irritation: Due to their lipophilic nature, chalcones can potentially irritate the skin.
  • genotoxicity: Some chalcones have shown genotoxic effects, meaning they can damage genetic material.

  • Michael Addition: The α,β-unsaturated carbonyl group can act as an electrophile in Michael addition reactions with nucleophiles.
  • Aldol Condensation: Chalcones can participate in aldol condensation reactions under basic conditions, leading to the formation of larger polyphenolic compounds.
  • Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or methylene derivatives.
  • Cyclization Reactions: Chalcones can cyclize to form flavonoids or other polycyclic structures when treated with appropriate reagents.

The biological activity of (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been explored in various studies:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties: Research indicates that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity: Some studies suggest that this chalcone has potential antimicrobial effects against various pathogens.

The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves:

  • Condensation Reaction: The synthesis often begins with the Claisen-Schmidt condensation between 3-methoxyacetophenone and 4-nitrobenzaldehyde in the presence of a base (e.g., sodium hydroxide).
  • Purification: The crude product is purified through recrystallization or chromatography to obtain the desired chalcone in high purity.

This method is favored due to its simplicity and efficiency in producing chalcones with diverse substituents.

The applications of (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one include:

  • Pharmaceutical Development: Due to its biological activities, this compound is studied for potential therapeutic applications in treating cancer, inflammation, and microbial infections.
  • Natural Product Research: Chalcones serve as important intermediates in the synthesis of flavonoids and other natural products used in traditional medicine.
  • Chemical Probes: This compound may be used as a chemical probe in biological studies to understand mechanisms of action related to its bioactivity.

Interaction studies involving this chalcone often focus on:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound is taken up by cells can inform its bioavailability and efficacy.
  • Molecular Docking Studies: Computational studies can predict how this chalcone binds to specific biological targets, aiding drug design efforts.

Several compounds share structural similarities with (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, including:

Compound NameStructure FeaturesUnique Properties
4-HydroxychalconeHydroxy group at position 4Known for strong antioxidant activity
2',4'-DihydroxychalconeHydroxy groups at positions 2' and 4'Exhibits enhanced anti-inflammatory effects
3-NitrochalconeNitro group at position 3Displays potent cytotoxicity against cancer cells
(E)-3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneFluoro-substituted phenyl ringIncreased lipophilicity may enhance membrane permeability

These compounds highlight the diversity within the chalcone family while demonstrating unique biological activities influenced by their specific substituents. The presence of different functional groups significantly affects their reactivity and bioactivity profiles, making each compound distinct in its potential applications.

XLogP3

3.5

Dates

Last modified: 08-19-2023

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